molecular formula C17H18O2 B173183 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- CAS No. 115781-08-3

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-

Cat. No. B173183
M. Wt: 254.32 g/mol
InChI Key: ZISJNXNHJRQYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-, also known as 2-Isopropyl-5-[(E)-2-phenylvinyl]-1,3-benzenediol, is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.32400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- are as follows :

Safety And Hazards

The safety data sheet (SDS) for 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- provides some information on safety measures . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical comes into contact with the skin, wash off with soap and plenty of water. If it comes into contact with the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting. Always seek medical attention in case of exposure.

properties

IUPAC Name

5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISJNXNHJRQYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-

Synthesis routes and methods

Procedure details

To the crude 1-(3,5-dimethoxy-4-i-propylphenyl)-2-phenylethene (18.07 g) in dry CH2Cl2 (100 mL) at −78° C. under N2 was added BBr3 (5.2 mL, 55 mmol) dropwise. After the reaction was stirred at −78° C. for 1 h, the temperature was allowed to rise to room temperature and the reaction mixture was stirred at room temperature for 2 days. Water was added to quench the reaction, followed by 20% NaOH to adjust pH>12. The organic layer was removed and the aqueous layer was washed with hexane (2×100 mL). The aqueous layer was acidified with 6N HCl to pH 1 and extracted with ether (3×200 mL). The organic layer was separated and washed with water (50 mL) and brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of ether gave a red syrup. Recrystallization with chloroform yielded pure stilbene product 20B (6.92 g) as a white crystal. The mother liquid was concentrated and the residue was recrystallized once more to afford an additional 2.5 g of 20B (total 9.42 g, 67.7% over two steps). 1HNMR (CDCl3, ppm): δ 1.38 (d, J=7.3 Hz, 6H), 3.46 (hept., J=7.3 Hz, 1H), 4.80 (s, 2H), 6.50 (s, 2H), 6.92 (d, J=17.2 Hz, 1H), 6.97 (d, J=17.2 Hz, 1H), 7.25 (m, 1H), 7.34 (m, 2H), 7.52 (m, 2H).
Name
1-(3,5-dimethoxy-4-i-propylphenyl)-2-phenylethene
Quantity
18.07 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67.7%

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